4-Cyano-3-ethylbenzoic acid

Übersicht

Beschreibung

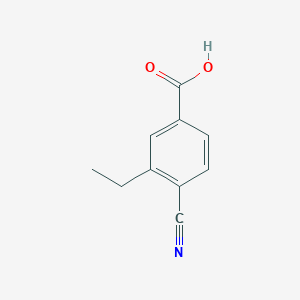

4-Cyano-3-ethylbenzoic acid is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a cyano group (-CN) and an ethyl group (-C2H5) attached to a benzoic acid core. This compound is of interest due to its versatile applications in various fields of scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-ethylbenzoic acid typically involves the introduction of the cyano and ethyl groups onto a benzoic acid derivative. One common method is through the nitration of 3-ethylbenzoic acid followed by reduction and subsequent cyanation. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyano-3-ethylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction of the cyano group can yield amine derivatives, which are useful intermediates in organic synthesis.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and iron(III) chloride (FeCl3).

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Halogenated and nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

- Production Methods: Novel processes for producing cyanobenzoic acid derivative compounds involve creating salts and intermediates. These processes can improve catalytic methods for making carboxylic acid derivatives from substituents on an unsaturated aryl compound .

- Alternative Synthesis: 2-fluoro-4-cyanobenzoic acid can be prepared from 4-amino-2-fluoro-toluene using standard methods in the presence of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (N,N-Dimethyl-4-pyridinamine), or similar reagents .

Therapeutic Applications

- Potential Therapeutic Use: Compounds of this invention find utility as intermediates for producing therapeutic agents or as therapeutic agents for the prevention or treatment of thrombosis, including conditions that are due to platelet-mediated narrowing of the blood supply, such as those which result from injury, surgical intervention or disease .

- Specific Indications: These include atherosclerosis and arteriosclerosis, acute myocardial infarction, chronic stable angina, unstable angina, transient ischemic attacks and strokes, cerebrovascular conditions, restenosis, peripheral vascular disease, arterial thrombosis, preeclampsia, embolism, carotid endarterectomy, and anastomosis of vascular grafts .

Chemical Libraries and Screening

- Inhibitor Screening: 4-Cyano-3-ethylbenzoic acid may be identified through screening campaigns of chemical libraries. For example, one study screened approximately 150,000 compounds from various chemical libraries to identify novel inhibitors of the polyketide synthase 13 thioesterase domain with antitubercular activity .

- Hit Confirmation: Initial hits from such screenings undergo further assessment, including in vitro enzyme assays, counter screens to eliminate false positives, and biolayer interferometry binding assays .

Wirkmechanismus

The mechanism of action of 4-Cyano-3-ethylbenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ethyl group may affect the compound’s solubility and overall molecular conformation .

Vergleich Mit ähnlichen Verbindungen

- 3-Cyano-4-ethylbenzoic acid

- 4-Cyano-2-ethylbenzoic acid

- 4-Cyano-3-methylbenzoic acid

Comparison: 4-Cyano-3-ethylbenzoic acid is unique due to the specific positioning of the cyano and ethyl groups on the benzoic acid core. This positioning can influence the compound’s reactivity, solubility, and overall chemical behavior. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable compound for targeted synthetic applications .

Biologische Aktivität

4-Cyano-3-ethylbenzoic acid (CAS Number: 138642-94-1) is an organic compound characterized by a benzoic acid structure with a cyano group (-C≡N) and an ethyl group (-C₂H₅) attached to the benzene ring. This compound has garnered interest in various fields, including organic chemistry, medicinal chemistry, and biochemistry, due to its unique chemical properties and potential biological activities.

- Molecular Formula : C₁₀H₉NO₂

- Molecular Weight : Approximately 163.17 g/mol

- Functional Groups : Carboxylic acid (-COOH), nitrile (-C≡N)

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions that influence binding affinity and specificity. The ethyl group may enhance the compound's solubility and overall molecular conformation, affecting its biological interactions.

Enzyme Interaction Studies

Research has indicated that this compound may serve as a probe in biochemical assays, particularly in studies examining enzyme interactions. Its structure allows it to modulate enzyme activity, which can be critical in understanding metabolic pathways and developing therapeutic agents.

Medicinal Applications

There is ongoing research into the potential therapeutic properties of this compound. It has been investigated as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways. For instance, its derivatives may exhibit anti-inflammatory or anticancer properties due to their structural similarity to known bioactive compounds .

Case Studies

- Inhibition of Enzymatic Activity : A study evaluated the effects of various benzoic acid derivatives, including this compound, on the activity of specific enzymes involved in metabolic processes. The results indicated that this compound could inhibit certain enzyme activities, suggesting potential applications in drug development for metabolic disorders .

- Synthesis of Novel Therapeutics : In a screening campaign for tuberculosis treatments, this compound was included among a library of compounds tested for their ability to inhibit the M. tuberculosis Pks13 TE enzyme. Although it did not emerge as a lead compound, its structural characteristics provided insights into designing more effective inhibitors against tuberculosis .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Cyano-3-methylbenzoic acid | Methyl group instead of ethyl | Different solubility characteristics |

| 4-Chloro-3-ethylbenzoic acid | Chlorine substituent | Varying reactivity due to electronegative chlorine |

| 4-Cyanobenzoic acid | Lacks ethyl substituent | More acidic due to absence of alkyl group |

| 3-Cyano-4-methylbenzoic acid | Cyano group at position three | Potentially distinct biological activities |

This table highlights how variations in substituents influence the chemical behavior and potential applications of these compounds.

Eigenschaften

IUPAC Name |

4-cyano-3-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-7-5-8(10(12)13)3-4-9(7)6-11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBTXTORMJOMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629856 | |

| Record name | 4-Cyano-3-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138642-94-1 | |

| Record name | 4-Cyano-3-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.